

Synthetic Production of Ascalin: Application Notes and Protocols

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Compound of Interest

Compound Name: **Ascalin**

Cat. No.: **B1578192**

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Introduction

Ascalin (H-Tyr-Gln-Cys-Gly-Gln-Gly-NH₂) is a synthetic heptapeptide with demonstrated antifungal and antiviral properties.^{[1][2]} Originally isolated from shallot bulbs (*Allium cepa* var. *aggregatum*), this peptide has shown inhibitory activity against the fungus *Botrytis cinerea* and the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase.^[2] Its relatively small size and defined biological activities make it an attractive candidate for further research and development as a potential therapeutic agent.

These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of **Ascalin**, as well as a discussion of its potential mechanisms of action based on current understanding of antifungal and antiviral peptides.

Quantitative Data Summary

Parameter	Value	Source
Amino Acid Sequence	YQCGQGG	[1]
Molecular Weight	710.7 Da	[1]
HIV-1 Reverse Transcriptase Inhibition (IC ₅₀)	10 μM	[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ascalin

This protocol outlines the manual synthesis of **Ascalin** using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a Rink Amide resin to yield a C-terminally amidated peptide.[3][4][5]

Materials:

- Rink Amide resin (100-200 mesh)
- Fmoc-Gly-OH
- Fmoc-Gln(Trt)-OH
- Fmoc-Cys(Trt)-OH
- Fmoc-Tyr(tBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or equivalent coupling activator
- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- DMF, peptide synthesis grade
- Dichloromethane (DCM)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
- Cold diethyl ether
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
[\[2\]](#)
- First Amino Acid Coupling (Glycine):
 - Drain the DMF.
 - In a separate vial, dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
- Fmoc Deprotection:
 - Drain the coupling solution and wash the resin with DMF (3x).
 - Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain.
 - Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.
- Subsequent Amino Acid Couplings (Gly, Gln, Cys, Gln, Tyr):
 - Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Gly, Gln(Trt), Cys(Trt), Gln(Trt), Tyr(tBu)). Use 3 equivalents of each protected amino acid and coupling reagents relative to the initial resin loading.
- Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 3.
- Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM. Dry the resin under vacuum.
- Cleavage and Deprotection:

- Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
[\[4\]](#)
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

Purification of Synthetic Ascalin by HPLC

This protocol describes the purification of the crude **Ascalin** peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Crude synthetic **Ascalin**
- HPLC grade water
- HPLC grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Preparative C18 HPLC column
- HPLC system with a UV detector

Procedure:

- Sample Preparation: Dissolve the crude **Ascalin** in a minimal amount of a solution of 50% ACN in water with 0.1% TFA. Filter the sample through a 0.45 μ m filter.[\[7\]](#)
- HPLC Method:
 - Mobile Phase A: 0.1% TFA in water

- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for a short peptide like **Ascalin**.
- Flow Rate: Dependent on the preparative column dimensions.
- Detection: Monitor the elution profile at 220 nm and 280 nm (due to the tyrosine residue).
- Fraction Collection: Collect fractions corresponding to the major peak eluting from the column.
- Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient.
- Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified **Ascalin** as a white powder.

Characterization of Synthetic Ascalin by Mass Spectrometry

This protocol details the confirmation of the molecular weight of the purified **Ascalin** using mass spectrometry.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Purified, lyophilized **Ascalin**
- Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
- Appropriate matrix for MALDI-TOF (e.g., α -cyano-4-hydroxycinnamic acid) or solvent for ESI-MS (e.g., 50% ACN/water with 0.1% formic acid)

Procedure:

- Sample Preparation: Prepare the sample according to the instrument's requirements. For MALDI-TOF, co-crystallize the peptide with the matrix on the target plate. For ESI-MS, dissolve the peptide in the appropriate solvent.

- Mass Spectrometry Analysis: Acquire the mass spectrum in the positive ion mode.
- Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of **Ascalin** (C₂₈H₄₂N₁₀O₁₀S, theoretical [M+H]⁺ = 711.28).

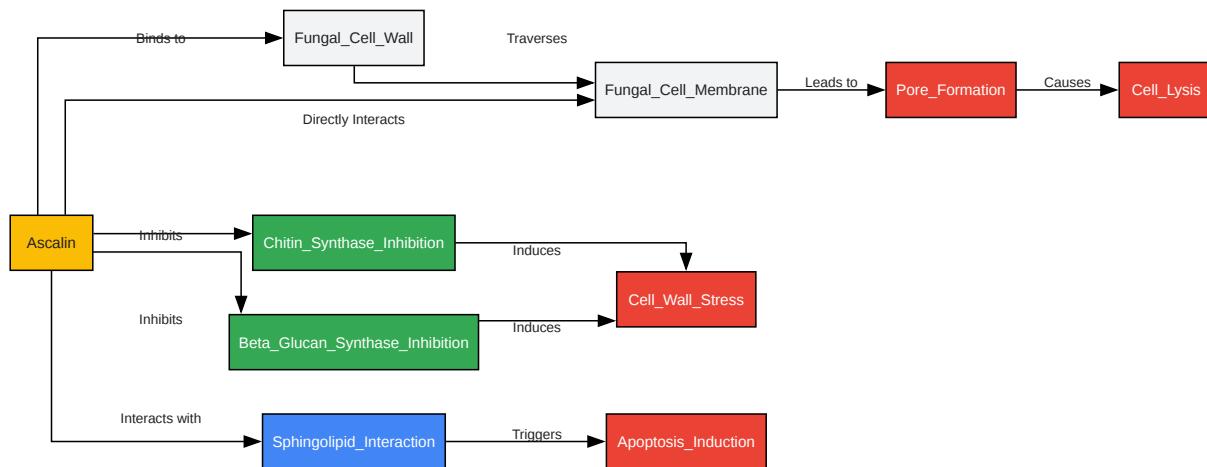
Potential Mechanisms of Action and Signaling Pathways

The precise signaling pathways activated by **Ascalin** have not been elucidated. However, based on the known mechanisms of other antifungal and antiviral peptides, plausible pathways can be proposed.

Antifungal Mechanism

Many antifungal peptides exert their effects by interacting with the fungal cell envelope, leading to cell death.^{[1][12][13][14]} The antifungal activity of **Ascalin** may involve one or more of the following mechanisms:

- Cell Membrane Disruption: Cationic and amphipathic peptides can bind to the negatively charged fungal cell membrane, leading to pore formation and leakage of cellular contents.
- Inhibition of Cell Wall Synthesis: Some peptides can interfere with the synthesis of essential cell wall components like chitin or β -glucan, compromising the structural integrity of the fungus.^{[12][15]}
- Interaction with Sphingolipids: Fungal-specific sphingolipids in the cell membrane can be targets for antifungal peptides, leading to the induction of apoptosis or other cell death pathways.^[1]

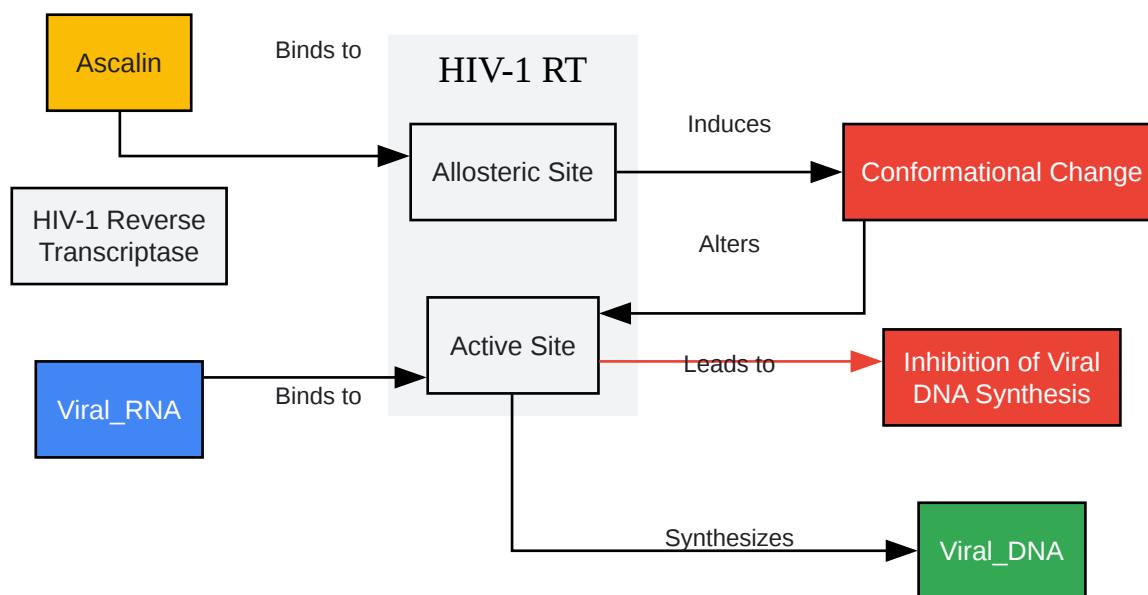
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Caption: Plausible antifungal mechanisms of **Ascalin**.

HIV-1 Reverse Transcriptase Inhibition

The inhibition of HIV-1 reverse transcriptase (RT) by peptides often occurs through non-competitive or allosteric mechanisms.[\[16\]](#)

- **Allosteric Inhibition:** **Ascalin** may bind to a site on the RT enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's ability to convert viral RNA into DNA.

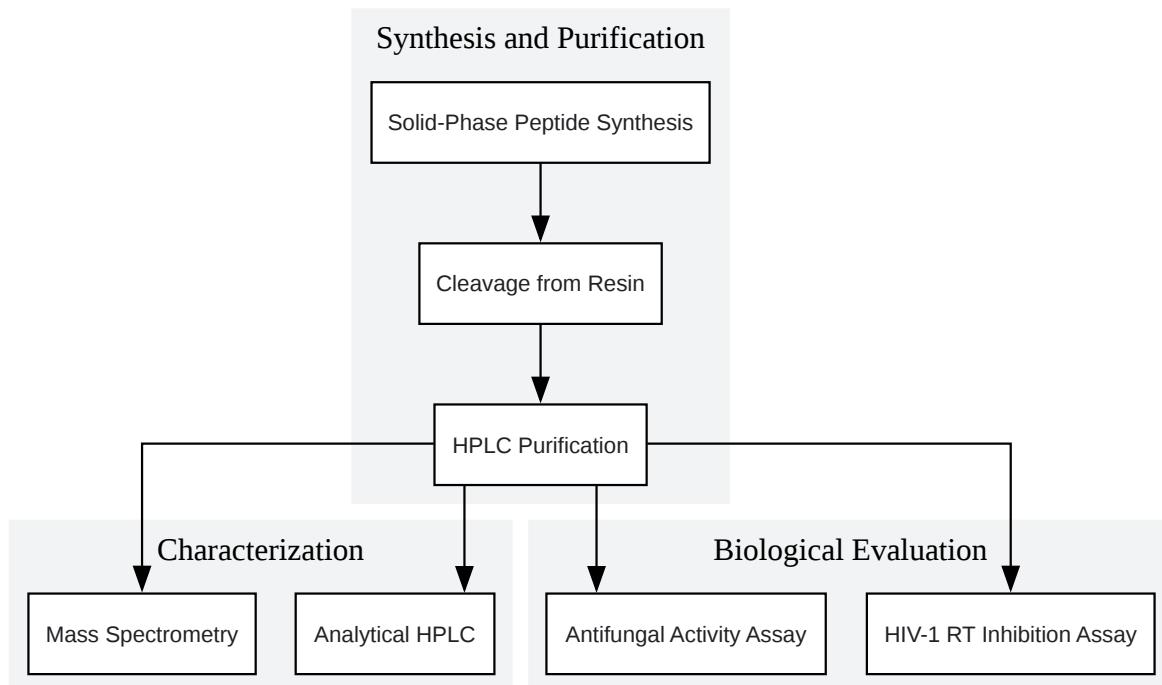


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Caption: Proposed allosteric inhibition of HIV-1 RT by **Ascalin**.

Workflow for Synthetic Ascalin Production and Evaluation

The following diagram outlines the overall workflow from peptide synthesis to biological testing.



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Caption: Workflow for **Ascalin** production and biological testing.

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